Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Chloro-2-methylphenyl)maleamic acid is a chemical compound of interest in medicinal chemistry and materials science. As a derivative of maleic acid, it possesses a reactive framework amenable to further chemical modifications, making it a valuable building block for the synthesis of more complex molecules, including N-arylmaleimides. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and an exploration of its potential applications, particularly in the context of drug development.
Chemical Identity and Physicochemical Properties
N-(5-Chloro-2-methylphenyl)maleamic acid, with the CAS Number 208663-08-5, is characterized by a molecular formula of C₁₁H₁₀ClNO₃ and a molecular weight of 239.66 g/mol [1].
Structure:
Caption: Chemical structure of N-(5-Chloro-2-methylphenyl)maleamic acid.
Physicochemical Data Summary:
| Property | Value | Source/Rationale |
| CAS Number | 208663-08-5 | [1] |
| Molecular Formula | C₁₁H₁₀ClNO₃ | [1] |
| Molecular Weight | 239.66 g/mol | [1] |
| Melting Point | Estimated: 130-180 °C | Based on the melting point of the structurally similar N-(5-Chloro-2-methylphenyl)acetamide (129-130 °C) and unsubstituted maleamic acid (172-173 °C)[2][3]. The presence of both the aromatic ring and the maleamic acid moiety would likely result in a melting point within this range. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, DMF, DMSO). Limited solubility in non-polar solvents (e.g., hexane). | General solubility characteristic of N-arylmaleamic acids[4]. |
| Appearance | Expected to be a white to off-white crystalline solid. | General appearance of N-arylmaleamic acids[4]. |
Synthesis of N-(5-Chloro-2-methylphenyl)maleamic acid
The synthesis of N-arylmaleamic acids is a well-established process involving the nucleophilic attack of a primary amine on maleic anhydride. This reaction is typically high-yielding and proceeds under mild conditions.
Caption: General workflow for the synthesis of N-(5-Chloro-2-methylphenyl)maleamic acid.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of the structurally analogous N-(4-Chloro-2-methylphenyl)maleamic acid[5].
Materials:
-
5-Chloro-2-methylaniline (1 equivalent)
-
Maleic anhydride (1 equivalent)
-
Toluene
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1 equivalent) in toluene.
-
Amine Addition: Separately, dissolve 5-chloro-2-methylaniline (1 equivalent) in toluene. Add this solution dropwise to the stirred solution of maleic anhydride at room temperature using a dropping funnel. The reaction is exothermic, and a precipitate will likely form.
-
Reaction Completion: Continue stirring the mixture at room temperature for approximately 1-2 hours to ensure the reaction goes to completion.
-
Work-up:
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.
-
To remove any unreacted 5-chloro-2-methylaniline, wash the solid with dilute hydrochloric acid.
-
Subsequently, wash the solid thoroughly with deionized water to remove any remaining acid and unreacted maleic anhydride (which may have hydrolyzed to maleic acid).
-
Drying: Dry the purified product, N-(5-Chloro-2-methylphenyl)maleamic acid, under vacuum.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as ethanol[5]. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and methyl protons, as well as exchangeable protons from the amide and carboxylic acid groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | Broad singlet | 1H | -COOH | Carboxylic acid protons are typically deshielded and appear as broad singlets. |
| ~9-10 | Broad singlet | 1H | -NH- | Amide protons are also deshielded and often appear as broad signals. |
| ~7.2-7.5 | Multiplet | 3H | Aromatic CH | The three protons on the substituted phenyl ring will appear in the aromatic region. The exact splitting pattern will depend on their coupling constants. |
| ~6.3-6.5 | Doublet of doublets | 1H | -CH=CH- | The two vinylic protons of the maleamic acid moiety are diastereotopic and will appear as a pair of doublets due to cis-coupling. |
| ~6.1-6.3 | Doublet of doublets | 1H | -CH=CH- | The two vinylic protons of the maleamic acid moiety are diastereotopic and will appear as a pair of doublets due to cis-coupling. |
| ~2.2-2.4 | Singlet | 3H | -CH₃ | The methyl group protons on the aromatic ring will appear as a singlet. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | Carboxylic acid carbonyl (-COOH) |
| ~163-167 | Amide carbonyl (-CONH-) |
| ~120-140 | Aromatic and vinylic carbons |
| ~17-20 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 (broad) | O-H stretch | Carboxylic acid |
| ~3200-3400 | N-H stretch | Amide |
| ~3000-3100 | C-H stretch | Aromatic and vinylic |
| ~2850-2960 | C-H stretch | Aliphatic (methyl) |
| ~1700-1725 | C=O stretch | Carboxylic acid |
| ~1650-1680 | C=O stretch (Amide I) | Amide |
| ~1500-1600 | C=C stretch | Aromatic and vinylic |
| ~1510-1550 | N-H bend (Amide II) | Amide |
| ~1000-1200 | C-N stretch | Amide |
| ~700-900 | C-H bend (out-of-plane) | Aromatic |
Chemical Reactivity
The chemical reactivity of N-(5-Chloro-2-methylphenyl)maleamic acid is primarily dictated by the maleamic acid functionality.
Caption: Key chemical reactions of N-(5-Chloro-2-methylphenyl)maleamic acid.
Cyclodehydration to N-Arylmaleimide
One of the most important reactions of N-arylmaleamic acids is their cyclodehydration to form the corresponding N-arylmaleimides. This transformation is typically achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate[6]. N-arylmaleimides are valuable intermediates in organic synthesis and are known to possess a range of biological activities[7].
Hydrolysis
Under aqueous acidic or basic conditions, the amide bond of the maleamic acid can be hydrolyzed, leading to the formation of 5-chloro-2-methylaniline and maleic acid (which exists in equilibrium with maleic anhydride)[6]. The susceptibility of maleimides to hydrolysis is a key consideration in their application, particularly in biological systems[6].
Transamidation
Recent studies have shown that maleamic acids can undergo reversible transamidation reactions under mild conditions, without the need for a catalyst. This dynamic covalent chemistry opens up possibilities for the use of maleamic acids in the construction of dynamic combinatorial libraries.
Potential Applications in Drug Development
While direct biological activity data for N-(5-Chloro-2-methylphenyl)maleamic acid is limited, the broader class of N-aryl maleamic acids and their maleimide derivatives have garnered interest in drug discovery.
-
Precursors to Bioactive Maleimides: N-arylmaleimides, readily synthesized from their maleamic acid precursors, have been investigated for a variety of biological activities, including antimicrobial, and anticancer effects[7]. The maleimide moiety can act as a Michael acceptor, enabling covalent modification of biological targets, a strategy employed in the design of certain therapeutic agents.
-
Enhancement of Cytotoxic Drug Activity: Some studies have suggested that maleamic acid derivatives can augment the activity of existing cytotoxic drugs. For instance, methoxyphenyl maleamic acid was shown to enhance the anti-tumor activity of cyclophosphamide and mechlorethamine against certain cancer cell lines[8]. This suggests a potential role for N-(5-Chloro-2-methylphenyl)maleamic acid as a chemosensitizing agent.
-
Prodrug and Linker Strategies: The pH-sensitive nature of the maleamic acid linkage has been explored in the design of prodrugs and drug delivery systems. The hydrolysis of the maleamic acid under the acidic conditions of the tumor microenvironment or within endosomes could trigger the release of an active drug molecule.
Safety and Handling
As with any chemical compound, N-(5-Chloro-2-methylphenyl)maleamic acid should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, information for the starting material, 5-chloro-2-methylaniline (also known as 5-chloro-o-toluidine), indicates that it can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation[9]. It is reasonable to assume that the maleamic acid derivative may exhibit similar or other toxicities. Therefore, the use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
N-(5-Chloro-2-methylphenyl)maleamic acid is a versatile chemical intermediate with a rich chemistry centered around its maleamic acid functionality. Its straightforward synthesis from readily available starting materials makes it an accessible building block for further chemical exploration. While direct biological data for this specific compound is sparse, the known activities of related N-aryl maleamic acids and their maleimide derivatives suggest its potential as a scaffold in the development of novel therapeutic agents. Further research into the specific biological profile of N-(5-Chloro-2-methylphenyl)maleamic acid is warranted to fully elucidate its potential in drug discovery and other applications.
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